2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group and a methoxyquinoline moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 8-methoxyquinoline as the primary starting materials.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetic anhydride to form 4-chlorophenylacetic acid.
Amidation Reaction: The 4-chlorophenylacetic acid is then reacted with 8-methoxyquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)methylamine
- 2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)ethanamide
Uniqueness
2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a methoxyquinoline moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-16-9-8-15(14-3-2-10-20-18(14)16)21-17(22)11-12-4-6-13(19)7-5-12/h2-10H,11H2,1H3,(H,21,22) |
InChI Key |
AZFHBELNXOIVDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)CC3=CC=C(C=C3)Cl)C=CC=N2 |
Origin of Product |
United States |
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